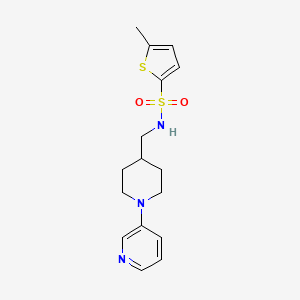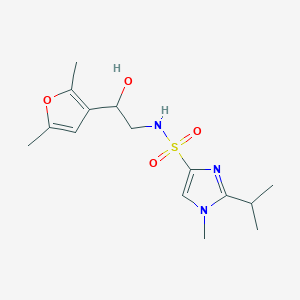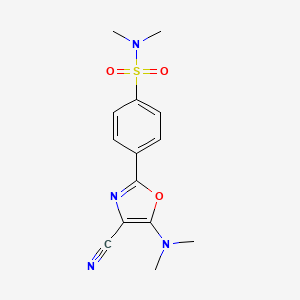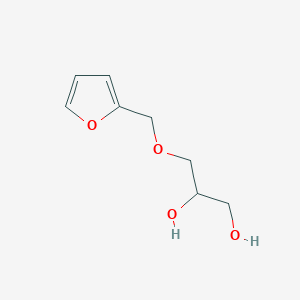![molecular formula C18H16F3N3O4S3 B2539053 Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1396760-96-5](/img/structure/B2539053.png)
Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate" is a complex molecule that appears to be related to a family of compounds with potential pharmacological properties. The structure suggests the presence of a thiophene ring, a trifluoromethyl group, and a piperazine moiety, all of which are common in medicinal chemistry for their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the thiophene and piperazine components.
Molecular Structure Analysis
While the specific molecular structure of the compound is not detailed in the provided papers, related compounds have been analyzed using spectroscopic methods. Quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) have been conducted on similar molecules to determine their structural parameters, vibrational frequencies, and molecular orbital properties . These techniques could be applied to the compound of interest to gain insights into its molecular structure.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored, with the synthesis of new derivatives through reactions with electrophilic reagents . The compound may also undergo various chemical reactions, which could be studied to expand its range of derivatives and potential applications. The molecular electrostatic potential mapping could predict sites of electrophilic and nucleophilic attack, which is crucial for understanding its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. For example, the effects of reaction conditions on the yield of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide have been investigated, which could provide insights into optimizing the synthesis of the compound . Additionally, the computation of non-linear properties, such as electric dipole moment and first hyperpolarizability, as well as thermodynamic properties, could be relevant for the compound's characterization .
科学的研究の応用
Chemical Synthesis and Characterization
Research has demonstrated innovative pathways for the synthesis and characterization of derivatives and related compounds to "Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate." For instance, the study by Betts et al. (1999) explores the cyclisation reactions of similar sulfone and sulfoxide compounds, emphasizing the role of axial chirality in stereoselective reactions (Betts et al., 1999). This research highlights the complex interplay between molecular structure and reactivity, suggesting potential for diverse synthetic applications.
Fluorescent Chemosensors
The development of fluorescent chemosensors represents another exciting application area. Cao et al. (2011) developed a novel fluorescent chemosensor based on a structure similar to "Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate" for the highly selective detection of Pb(II) ions in neutral buffer solutions (Cao et al., 2011). This research underscores the compound's potential in environmental monitoring and public health by enabling sensitive and selective heavy metal ion detection.
Medicinal Chemistry Applications
The compound's framework has been adapted for use in medicinal chemistry. Küçükgüzel et al. (2013) synthesized novel derivatives related to "Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate" and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013). These findings indicate the compound's versatility and potential as a scaffold for developing therapeutic agents targeting a wide range of diseases.
Antimicrobial and Antiviral Activities
Additionally, the synthesis and biological evaluation of derivatives have demonstrated antimicrobial and antiviral activities. Reddy et al. (2013) reported the synthesis of piperazine-doped febuxostat derivatives, exhibiting promising antimicrobial and antiviral properties (Reddy et al., 2013). This research suggests the compound's potential application in combating infectious diseases.
作用機序
While the specific mechanism of action of this compound is not known, compounds with similar structures have been found to inhibit certain metabolic enzymes . This suggests that “Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate” could potentially have biological activity.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O4S3/c1-28-16(25)15-13(5-10-29-15)31(26,27)24-8-6-23(7-9-24)17-22-14-11(18(19,20)21)3-2-4-12(14)30-17/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWORXAMDQJRHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2538973.png)
![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2538974.png)

![2-Methyl-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B2538979.png)




![[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B2538984.png)

![tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2538988.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide](/img/structure/B2538989.png)
